![molecular formula C24H22FN3O2S2 B2502624 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252916-80-5](/img/structure/B2502624.png)
2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide, is a novel molecule with potential antiviral properties. While the provided data does not directly discuss this specific compound, it does provide insight into closely related molecules that share structural similarities, such as the presence of a diaminopyrimidinylsulfanyl group and a substituted phenyl group. These structural motifs are important for the biological activity of these compounds.
Synthesis Analysis
The synthesis of related compounds has been described, where the molecules have been characterized using spectroscopic techniques like FT-IR and FT-Raman. The synthesis process typically involves creating the desired molecular backbone and introducing functional groups through various chemical reactions. The exact synthesis route for the compound is not detailed in the provided papers, but similar compounds are synthesized and characterized to ensure the correct structure and purity .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using quantum chemical methods, specifically the density functional B3LYP method with the 6-311G++(d,p) basis set. This analysis provides information on the equilibrium geometry and natural bond orbital calculations. The optimized geometry often shows near-planarity between the phenyl ring and the pyrimidine ring, which is a feature that could be expected in the compound of interest as well .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure. The presence of amino groups and the sulfur atom in the thioacetamide bridge suggests potential sites for chemical reactions. The intramolecular hydrogen bonding within these molecules stabilizes their folded conformation, which could influence their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely tied to their molecular structure. The presence of the fluorine atom, for example, can significantly affect the molecule's electronegativity and hydrogen bonding capacity. The intermolecular interactions, such as hydrogen bonds, are crucial for the stability and crystalline packing of these molecules. The Hirshfeld surface analysis provides quantitative contributions of these interactions . Additionally, the drug likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of similar compounds have been calculated, which are essential for understanding their pharmacokinetic properties .
Applications De Recherche Scientifique
Dual Inhibitory Activity
This compound has been studied for its potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair, making it a candidate for cancer therapy. The study by Gangjee et al. (2008) highlighted its efficacy, where the classical analogue demonstrated significant dual inhibition, indicating its potential as an antitumor agent (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure and Spectroscopic Analysis
Research by Mary et al. (2020) provided quantum chemical insights into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic characteristics (FT–IR, FT–Raman) of a similar molecule. This study also evaluated the drug-likeness and antiviral potency against SARS-CoV-2, showcasing its potential in antiviral drug development (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Crystal Structure Determination
Subasri et al. (2017) and (2016) explored the crystal structures of closely related compounds, revealing their folded conformations and intramolecular hydrogen bonding. These studies contribute to the understanding of structural properties that may influence biological activity (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017); (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Anticancer Activity
The synthesis and evaluation of new derivatives for antitumor activity were also investigated, showcasing the therapeutic potential of compounds with this scaffold. Hafez and El-Gazzar (2017) synthesized novel derivatives that displayed potent anticancer activity, comparable to doxorubicin on several cancer cell lines, highlighting the versatility and potential of these compounds in oncology (Hafez & El-Gazzar, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-14-10-15(2)21(16(3)11-14)27-20(29)13-32-24-26-19-8-9-31-22(19)23(30)28(24)12-17-4-6-18(25)7-5-17/h4-11H,12-13H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCODQRMZLCHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


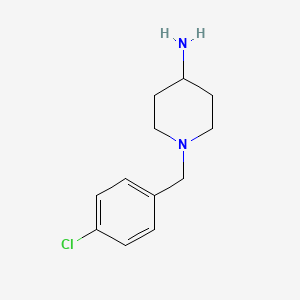
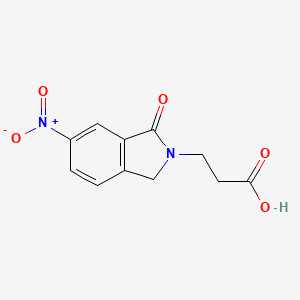
![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)
![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)
![(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2502549.png)
![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)
![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)
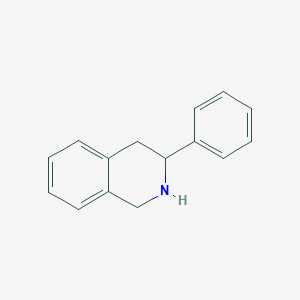
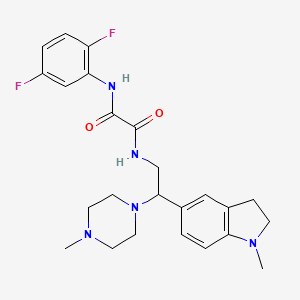
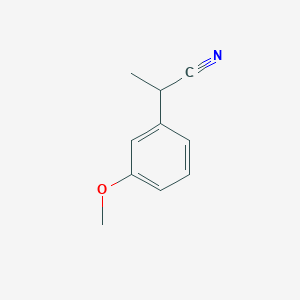
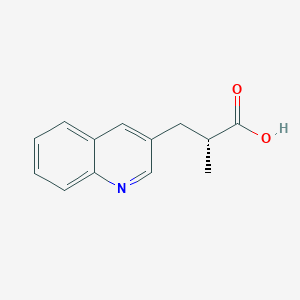
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)